Benzene, 1-chloro-3-nitroso-
Overview
Description
m-Chloronitrosobenzene: is an organic compound with the molecular formula C6H4ClNO. It is a derivative of nitrosobenzene where a chlorine atom is substituted at the meta position relative to the nitroso group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Chloronitrosobenzene can be synthesized through the nitration of chlorobenzene followed by reduction. The nitration process involves the reaction of chlorobenzene with a mixture of nitric acid and sulfuric acid, resulting in the formation of m-chloronitrobenzene. This intermediate is then reduced using iron filings and hydrochloric acid to yield m-chloronitrosobenzene .
Industrial Production Methods: Industrial production of m-chloronitrosobenzene typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: m-Chloronitrosobenzene undergoes various chemical reactions, including:
Reduction: It can be reduced to m-chloroaniline using hydrogenation or other reducing agents.
Oxidation: It can be oxidized to m-chloronitrobenzene using oxidizing agents like hydrogen peroxide.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Reduction: m-Chloroaniline.
Oxidation: m-Chloronitrobenzene.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
m-Chloronitrosobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of m-chloronitrosobenzene involves its interaction with various molecular targets. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of m-chloroaniline. In oxidation reactions, it donates electrons to oxidizing agents, resulting in the formation of m-chloronitrobenzene . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
p-Chloronitrosobenzene: Similar in structure but with the chlorine atom at the para position.
o-Chloronitrosobenzene: Similar in structure but with the chlorine atom at the ortho position.
m-Chloronitrobenzene: Similar but with a nitro group instead of a nitroso group.
Uniqueness: m-Chloronitrosobenzene is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and applications. Its meta substitution pattern provides distinct properties compared to its ortho and para counterparts .
Properties
IUPAC Name |
1-chloro-3-nitrosobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-5-2-1-3-6(4-5)8-9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTJGNOQDHOIIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483395 | |
Record name | Benzene, 1-chloro-3-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-78-5 | |
Record name | 1-Chloro-3-nitrosobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-3-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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